1,3,5-Tri(1-naphthyl)benzene
Description
1,3,5-Tri(1-naphthyl)benzene, commonly abbreviated as TNB, is a polycyclic aromatic hydrocarbon with the chemical formula C₃₆H₂₄. nih.gov This molecule is characterized by a central benzene (B151609) ring symmetrically substituted with three naphthyl groups at the 1, 3, and 5 positions. This specific arrangement gives the molecule a trigonal or star-shaped geometry. TNB has garnered significant interest in chemical research, primarily due to its remarkable ability to form a stable amorphous glass, making it a model compound for studying the physics of supercooled liquids and the glass transition phenomenon. mdpi.compreprints.org Its unique structure and resulting photophysical properties also make it a person of interest in the broader field of materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dinaphthalen-1-ylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-4-16-31-25(10-1)13-7-19-34(31)28-22-29(35-20-8-14-26-11-2-5-17-32(26)35)24-30(23-28)36-21-9-15-27-12-3-6-18-33(27)36/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZLHDATWCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1,3,5 Tri 1 Naphthyl Benzene and Its Analogues
Established Synthetic Routes to 1,3,5-Tri(1-naphthyl)benzene
The construction of the this compound scaffold can be achieved through several key synthetic strategies. These include palladium-catalyzed cross-coupling reactions, which build the molecule by forming carbon-carbon bonds sequentially, and acid- or metal-catalyzed self-condensation reactions of naphthyl ketones, which form the central benzene (B151609) ring from three precursor molecules in a single step.
Suzuki Coupling Reactions for Trinaphthylbenzene Derivatives
The Suzuki coupling reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is particularly well-suited for the synthesis of complex aromatic structures like trinaphthylbenzene derivatives.
While a direct, high-yield synthesis of this compound via a one-pot Suzuki reaction of 1,3,5-tribromobenzene (B165230) with an excess of 1-naphthylboronic acid is theoretically plausible, the literature more commonly details the synthesis of closely related analogues, which demonstrates the feasibility of this approach. For instance, the organic glass-forming material 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene has been synthesized on a gram scale using Suzuki coupling reactions. nih.govmdpi.com This synthesis underscores the utility of this methodology for coupling bulky naphthyl groups to a central benzene core.
The general mechanism of the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a palladium(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered substrates like 1-naphthylboronic acid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 1,3,5-Tribromobenzene | 1-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound |
| 1,3-Dibromo-5-iodobenzene | 1-Naphthylboronic acid & 2-Naphthylboronic acid | Pd(OAc)₂ | K₂CO₃ | 1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene |
Self-Condensation Reactions of Naphthyl Ketones
The self-condensation of aryl methyl ketones, specifically 1-acetylnaphthalene, presents a direct route to this compound. This reaction, often acid-catalyzed, involves the trimerization of three ketone molecules to form the central benzene ring, with the elimination of three molecules of water. This [2+2+2] cyclotrimerization is a classic method for the synthesis of 1,3,5-trisubstituted benzenes. researchgate.net
The mechanism of this acid-catalyzed self-condensation proceeds through a series of aldol-type condensation and dehydration steps. Initially, two molecules of the ketone undergo an aldol (B89426) condensation to form a dypnone (B8250878) intermediate. This intermediate then reacts with a third molecule of the ketone, followed by cyclization and aromatization to yield the final 1,3,5-triarylbenzene product. The efficiency of this reaction can be influenced by the choice of acid catalyst, reaction temperature, and the removal of water to drive the equilibrium towards the product.
While the self-condensation of 2-acetylnaphthalene (B72118) to form 1,3,5-tri(2-naphthyl)benzene has been reported in detail, the same principle applies to the 1-isomer. sapub.org The steric hindrance associated with the 1-naphthyl group may necessitate more forcing reaction conditions compared to less bulky aryl ketones.
| Starting Material | Reaction Type | Key Intermediate | Product |
| 1-Acetylnaphthalene | Acid-catalyzed self-condensation | Naphthyl-substituted dypnone | This compound |
Catalytic Approaches in Trinaphthylbenzene Synthesis (e.g., Cu(II) Chloride Catalysis)
In addition to traditional acid catalysis, transition metal catalysts can also promote the self-condensation of aryl ketones. Copper(II) chloride (CuCl₂) has been effectively employed as a catalyst for the synthesis of 1,3,5-triarylbenzenes from the corresponding acetophenones. sapub.org This method has been successfully applied to the synthesis of 1,3,5-tri(2-naphthyl)benzene from 2-acetylnaphthalene, suggesting its applicability for the synthesis of the 1-naphthyl isomer. sapub.org
The catalytic role of Cu(II) chloride is believed to involve its function as a Lewis acid, activating the carbonyl group of the ketone towards nucleophilic attack. The reaction is typically carried out at elevated temperatures in a suitable solvent such as toluene. sapub.org The molar ratio of the ketone to the catalyst is a critical parameter that can influence the reaction yield. For the synthesis of 1,3,5-tri(2-naphthyl)benzene, a molar ratio of 2-acetylnaphthalene to CuCl₂ of approximately 12:1 was used, with the reaction being refluxed for several hours. sapub.org This catalytic approach offers an alternative to strong acid-catalyzed methods, potentially offering advantages in terms of substrate compatibility and reaction conditions.
| Starting Material | Catalyst | Solvent | Temperature | Product |
| 2-Acetylnaphthalene | CuCl₂ | Toluene | Reflux | 1,3,5-Tri(2-naphthyl)benzene |
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core allows for the tuning of its physical and chemical properties for various applications. This can be achieved by introducing substituents onto the naphthyl rings either before or after the formation of the central benzene ring.
Tris-amine Functionalized Derivatives (e.g., 1,3,5-tris(4′-aminophenyl)benzene)
While the direct synthesis of tris-amine functionalized this compound is not extensively documented, the synthesis of analogous compounds such as 1,3,5-tris(4'-aminophenyl)benzene provides a clear blueprint for such transformations. These syntheses typically involve the construction of a tris-nitro precursor followed by the reduction of the nitro groups to amines.
For example, 1,3,5-tris(4-nitrophenyl)benzene (B1636164) can be synthesized via the acid-catalyzed self-condensation of 4-nitroacetophenone. Subsequent reduction of the three nitro groups, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) hydrate, yields 1,3,5-tris(4'-aminophenyl)benzene in good yield.
Alternatively, nickel-catalyzed amination reactions of 1,3,5-tris(p-chlorophenyl)benzene with various amines have been reported to produce the corresponding triarylamines. researchgate.net This methodology could potentially be adapted for the amination of a hypothetical 1,3,5-tris(halo-1-naphthyl)benzene precursor. The resulting tris-amine derivatives are valuable building blocks for the synthesis of more complex materials, such as star-shaped polymers and dendrimers.
| Precursor | Reagents | Product |
| 1,3,5-Tris(4-nitrophenyl)benzene | H₂NNH₂·H₂O, Pd/C | 1,3,5-Tris(4'-aminophenyl)benzene |
| 1,3,5-Tris(p-chlorophenyl)benzene | Secondary Amine, Ni catalyst | Tris-arylamine derivative |
Sterically Encumbered Naphthyl-Substituted Analogues
The this compound molecule is inherently sterically encumbered due to the bulky 1-naphthyl groups being attached to the central benzene ring in a 1,3,5-arrangement. This steric hindrance can lead to interesting physical properties, such as the formation of stable amorphous glasses, as the high rotational energy barrier between the naphthyl and phenyl rings inhibits crystallization. nih.govmdpi.com
The synthesis of even more sterically crowded analogues would involve the introduction of additional bulky substituents onto the naphthyl rings. For instance, the synthesis of a derivative with substituents at the ortho-positions of the naphthyl rings would significantly increase the steric strain of the molecule. While specific examples for the this compound core are scarce, the principles of synthesizing sterically hindered molecules are well-established. Such syntheses would likely require robust cross-coupling methods, such as Suzuki or Negishi coupling, with carefully optimized reaction conditions to overcome the steric repulsion between the coupling partners. The use of highly active catalysts with bulky ligands is often necessary to facilitate the formation of sterically congested C-C bonds.
The creation of such sterically encumbered molecules is of interest for studying fundamental aspects of molecular motion in the glassy state and for the design of materials with specific packing properties. The inherent steric strain in these molecules can lead to unique photophysical and electronic properties.
Advances in Preparative Procedures for Large-Scale Synthesis
The transition from laboratory-scale synthesis to large-scale production of complex molecules like this compound and its analogues necessitates the development of efficient, scalable, and economically viable synthetic methodologies. Research in this area has focused on improving reaction yields, simplifying purification processes, and utilizing more robust and recyclable catalysts. Key advancements have been made in both the traditional acid-catalyzed cyclotrimerization reactions and in modern cross-coupling strategies, enabling the production of these sterically hindered compounds on a gram scale and beyond.
One of the significant challenges in the synthesis of this compound and its analogues is the steric hindrance imposed by the bulky naphthyl groups. This can impede the efficiency of the final bond-forming steps. To overcome these challenges, modern catalytic systems and optimized reaction conditions have been explored.
Another important development is in the area of metal-catalyzed self-condensation reactions of acetophenone (B1666503) derivatives. For instance, a practical synthesis for 1,3,5-tris(2-naphthyl)benzene, an isomer of the target compound, has been developed using copper(II) chloride (CuCl₂) as a catalyst. sapub.org This method involves the self-condensation of 2-acetonaphthalene. The use of an inexpensive and abundant catalyst like CuCl₂ makes this route attractive for larger-scale operations. sapub.org The reaction proceeds via a cyclotrimerization mechanism, where three molecules of the ketone precursor condense to form the central benzene ring.
The table below summarizes the reaction conditions for the CuCl₂-catalyzed synthesis of 1,3,5-tris(2-naphthyl)benzene, providing a concrete example of a preparative procedure for an analogue of this compound. sapub.org
| Parameter | Value |
| Starting Material | 2-Acetonaphthalene |
| Catalyst | Copper(II) Chloride (CuCl₂) |
| Molar Ratio (Ketone:Catalyst) | 15:1 |
| Solvent | Toluene |
| Temperature | 180-220°C (Reflux) |
| Reaction Time | 6 hours |
| Work-up | Ether extraction, drying, and column chromatography |
| This table presents data from a specific laboratory-scale synthesis and serves as a basis for potential scale-up. |
Further research into the broader class of 1,3,5-triarylbenzenes has yielded several other catalytic systems that hold promise for large-scale synthesis. These include greener and more efficient methods that often operate under solvent-free conditions or with recyclable catalysts. The development of these advanced procedures is crucial for the industrial application of this compound and its analogues in areas such as materials science and electronics. The ongoing efforts to refine these synthetic pathways are anticipated to make these complex aromatic compounds more accessible for future technological innovations.
Advanced Spectroscopic and Structural Characterization of 1,3,5 Tri 1 Naphthyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of TNB and Isomers
The NMR spectroscopic analysis of TNB and its isomers is notably complex due to the minimal chemical shift dispersion among their numerous aromatic protons and carbons. For instance, in the related isomer 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, all 24 protons resonate within a narrow range of just 0.7 ppm, while its 36 carbon atoms are found within a 16 ppm window, leading to substantial resonance overlap even at high magnetic field strengths. acs.org Complete assignment for such molecules is often only achievable through the combined use of advanced multi-dimensional NMR techniques and the analysis of deuterated analogues. acs.org
The ¹H NMR spectrum of 1,3,5-Tri(1-naphthyl)benzene is characterized by a dense cluster of signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the three symmetrically-placed 1-naphthyl groups, the spectrum consists of complex, overlapping multiplets corresponding to the protons on the central benzene (B151609) ring and the seven unique protons on each naphthyl substituent. The high degree of signal overlap makes it exceedingly difficult to assign individual protons using a one-dimensional spectrum alone.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Structural Unit | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Central Benzene Ring Protons | Aromatic Region (~7.0-8.5) | Multiplet |
Note: This table represents expected values. Precise assignment requires advanced 2D NMR techniques.
Deuterium (²H) NMR spectroscopy is not typically used for direct structural elucidation in the same way as ¹H or ¹³C NMR. Instead, it is a powerful tool used in conjunction with studies of specifically deuterated isotopologues. The synthesis of partially or fully deuterated versions of TNB or its isomers allows for the simplification of their complex ¹H NMR spectra. acs.org By replacing specific protons with deuterium, the corresponding signals in the ¹H spectrum disappear, aiding in the definitive assignment of the remaining proton resonances. For example, the complete spectral assignment of the isomer 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene was heavily reliant on the parallel analysis of its deuterated analogue, 1,3-bis(1-naphthyl-d7)-5-(2-naphthyl)benzene. acs.org
Similar to the proton spectrum, the ¹³C NMR spectrum of TNB features a large number of signals in a narrow spectral window corresponding to aromatic carbons (approximately 120-145 ppm). The molecule contains 36 carbon atoms, but due to its C3 symmetry, a smaller number of unique signals is expected. There are distinct signals for the carbons of the central benzene ring (two unique carbons: the substituted C1/3/5 and the unsubstituted C2/4/6) and the ten unique carbons of the 1-naphthyl groups. Quaternary carbons (those without attached protons) typically show signals of lower intensity. The significant overlap of these signals necessitates the use of two-dimensional techniques for accurate assignment. acs.org
Table 2: Expected ¹³C NMR Signal Assignments for this compound
| Carbon Type | Number of Unique Carbons | Expected Chemical Shift (ppm) |
|---|---|---|
| Central Ring (Substituted) | 1 | ~140-145 |
| Central Ring (Unsubstituted) | 1 | ~125-130 |
| Naphthyl Group (Aromatic CH) | 7 | ~120-135 |
Note: This table represents expected values. Precise assignment requires advanced 2D NMR techniques.
Given the limitations of 1D NMR for structurally complex molecules like TNB, multi-dimensional NMR experiments are indispensable for achieving complete and unambiguous spectral assignments. acs.org
gDQ-COSY (Gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals scalar coupling networks between protons (¹H-¹H), typically over two or three bonds. For TNB, COSY spectra are crucial for tracing the connectivity of protons within each of the naphthyl ring systems and confirming the isolated nature of the protons on the central benzene ring.
¹H,¹³C-gHSQC (Gradient Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). This powerful technique allows for the direct assignment of protonated carbons by linking the already-identified proton signals to their corresponding carbon signals.
¹H,¹³C-gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular structure by identifying longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is vital for connecting the individual spin systems identified by COSY. For TNB, HMBC can establish correlations between the protons on the central benzene ring and the carbons of the naphthyl groups, and vice versa, confirming the substitution pattern and allowing for the definitive assignment of quaternary carbons, which are not visible in HSQC spectra.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Species
Beyond its own structural characterization, this compound serves as a valuable component in the study of other molecules, particularly short-lived, light-induced transient species.
This compound has been identified as an excellent amorphous host matrix for transient electron paramagnetic resonance (EPR) spectroscopy, offering a superior alternative to traditional crystalline hosts like p-terphenyl. ucl.ac.ukd-nb.info Transient EPR is used to study the properties of short-lived paramagnetic species, such as photo-excited triplet states. ucl.ac.uk
TNB is a glass-forming compound with a high glass transition temperature of 342 K. d-nb.info This property allows it to be easily doped with a guest molecule, such as pentacene (B32325). The mixture can be melted, and upon cooling to room temperature, it forms a stable, amorphous glass. d-nb.info In this glassy matrix, the guest pentacene molecules are randomly oriented. ucl.ac.uk
When this sample is subjected to pulsed laser excitation, the pentacene molecules are excited to a triplet state, and a characteristic "powder-like" transient EPR spectrum is generated. ucl.ac.ukresearchgate.net This spectrum, which represents an average of all possible molecular orientations, allows for the straightforward extraction of key magnetic parameters, including zero-field splitting values and the relative populations of the triplet sub-levels, through spectral simulation. ucl.ac.ukresearchgate.net The simplicity of sample preparation and the high quality of the resulting data make the pentacene-in-TNB system an ideal standard for calibrating EPR equipment and for use in educational settings. ucl.ac.ukd-nb.info
Determination of Zero-Field Splitting Parameters in Guest-TNB Systems
This compound (TNB) serves as an exemplary host matrix for determining the zero-field splitting (ZFS) parameters of guest molecules, particularly those with triplet spin states. ucl.ac.ukscienceopen.comd-nb.info The utility of TNB in this application stems from its high glass transition temperature (342 K) and its ability to form a stable, amorphous glass at room temperature. ucl.ac.ukd-nb.info This property allows for the isolation and random orientation of guest molecules within the solid TNB matrix, which is crucial for transient electron paramagnetic resonance (EPR) spectroscopy. ucl.ac.ukscienceopen.comresearchgate.net
In a notable application, pentacene was doped into TNB at a low concentration (0.01 wt%). d-nb.info The mixture, after being heated to a molten state and cooled, forms a homogenous glass. d-nb.info Upon pulsed laser excitation, the pentacene guest molecules enter a triplet state. The resulting transient EPR spectrum is a "powder-like" spectrum, which arises from the sum of spectra from all randomly oriented guest molecules. ucl.ac.ukscienceopen.comresearchgate.net
This powder-like spectrum is highly informative. Through spectral simulation, it is possible to extract the key ZFS parameters, D (axial) and E (rhombic), which describe the magnitude of the magnetic dipole-dipole interaction between the unpaired electrons in the triplet state. ucl.ac.ukresearchgate.net The use of TNB as a host simplifies the experimental process compared to traditional methods that require growing single crystals and performing orientation-dependent measurements. ucl.ac.ukd-nb.info The straightforward sample preparation and the ability to obtain detailed ZFS parameters at room temperature make the guest-TNB system a valuable tool for characterizing paramagnetic species. ucl.ac.ukscienceopen.comresearchgate.net
| Parameter | Description | Method of Determination | Reference |
| D | Axial zero-field splitting parameter | Spectral simulation of transient EPR data | ucl.ac.ukresearchgate.net |
| E | Rhombic zero-field splitting parameter | Spectral simulation of transient EPR data | ucl.ac.ukresearchgate.net |
Photophysical Spectroscopies of this compound and Related Compounds
UV-Visible Absorption Spectroscopy
The electronic absorption properties of this compound are dictated by the π-conjugated system formed by the central benzene ring and the three peripheral naphthyl groups. While specific high-resolution spectra for this compound are not extensively detailed in foundational literature, its characteristics can be inferred from its constituent aromatic parts and closely related analogs. The absorption spectra of such compounds are typically characterized by intense bands in the ultraviolet region, corresponding to π-π* electronic transitions.
For the related compound, 1,3,5-triphenylbenzene (B1329565) (1,3,5-TPB), the absorption spectrum features a strong excitation peak at approximately 252 nm. aatbio.com A study on the isomer, 1,3,5-Tris(2-naphthyl)benzene, reveals that the addition of naphthyl groups to a central benzene core significantly perturbs the electronic energy levels. nih.gov When pentacene is doped into a TNB host, the resulting UV-Vis spectrum shows a maximum absorption close to 590 nm, which is characteristic of the pentacene guest, but also indicates that the TNB host is transparent in this region of the visible spectrum. d-nb.info
Photoluminescence (PL) and Fluorescence Spectroscopy
Compounds based on a central benzene core with multiple aromatic substituents, such as TNB, are known for their photoluminescent properties. nih.govnih.gov Steady-state fluorescence measurements provide information on the emission spectrum (intensity versus wavelength), while time-resolved techniques measure the fluorescence lifetime, which is the average time the molecule spends in the excited state. nih.govresearchgate.net
A detailed photophysical study on the isomer 1,3,5-Tris(2-naphthyl)benzene (N3B) found that it exhibits a biexponential fluorescence decay. nih.gov This complex decay behavior was attributed to a rearrangement process involving the first (S₁) and second (S₂) singlet excited states. nih.gov This suggests that upon excitation, the molecule may undergo structural relaxation, leading to multiple emissive states.
For 1,3,5-triphenylbenzene (1,3,5-TPB), a closely related fluorescent platform, the emission peak is observed at 352 nm when excited at 252 nm. aatbio.com In more complex systems where 1,3,5-TPB is used as a building block for covalent organic frameworks, time-resolved photoluminescence spectra have shown two distinct lifetime components of 1.7 ns and 6.8 ns. nih.gov These findings highlight the influence of molecular environment and aggregation on the excited-state dynamics.
| Compound/System | Excitation λ (nm) | Emission λ (nm) | Fluorescence Lifetimes (ns) | Reference |
| 1,3,5-Triphenylbenzene | 252 | 352 | - | aatbio.com |
| 1,3,5-TPB in a Covalent Organic Framework | - | 425 | 1.7, 6.8 | nih.gov |
| 1,3,5-Tris(2-naphthyl)benzene | - | - | Biexponential decay | nih.gov |
Fluorescence anisotropy is a powerful technique used to probe the rotational dynamics of fluorescent molecules. nih.govnih.gov The measurement involves exciting a sample with polarized light and measuring the polarization of the emitted fluorescence. The resulting anisotropy value is sensitive to the rotational correlation time of the molecule, which relates to its size, shape, and the viscosity of its environment. nih.gov
For a molecule like this compound, which has a propeller-like structure, time-resolved fluorescence anisotropy could provide detailed insights into the rotational motion of the entire molecule as well as the torsional motions of the individual naphthyl groups relative to the central benzene ring. If the angular motion of the fluorophore is hindered, the anisotropy will decay to a non-zero value. nih.gov
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules (luminogens) are induced to emit intensely upon aggregation or in the solid state. acs.orgacs.orgrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. acs.org The RIM mechanism blocks non-radiative decay pathways, thereby opening up the radiative channel and enhancing fluorescence. acs.org
Molecules with propeller-shaped structures, like the derivatives of triphenylbenzene and tetraphenylethylene, are classic examples of AIE-active compounds (AIEgens). acs.org In dilute solutions, the phenyl rings undergo dynamic rotational motions, which efficiently quench fluorescence. In an aggregated state, these rotations are physically hindered, leading to a dramatic increase in emission intensity. acs.org
While this compound itself has not been extensively characterized as an AIEgen, its structure is highly analogous to known AIE systems. Research on isomers of (1-naphthyl)vinyl(9-anthryl)vinylbenzene has shown that the substitution pattern on the central benzene ring can tune the emission properties from aggregation-caused quenching (ACQ) to AIE. rsc.org Given its C₃-symmetric, propeller-like architecture, it is plausible that TNB and its derivatives could exhibit AIE characteristics under conditions that promote aggregation while restricting the torsional freedom of the naphthyl substituents. acs.org
Circular Dichroism (CD) Spectroscopy for Chiroptical Probing of Assemblies
There is no available research in the provided sources that employs Circular Dichroism (CD) spectroscopy to probe chiroptical properties of this compound assemblies. CD spectroscopy is a powerful tool for investigating chiral supramolecular structures. Studies on similar molecular backbones, like benzene-1,3,5-tricarboxamides (BTAs), have shown that the presence of chiral side chains can induce helicity in their supramolecular polymers, which can be characterized by CD spectroscopy. nih.gov However, this compound is an achiral molecule, and there is no evidence of it forming chiral assemblies that would be active in CD spectroscopy.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a key technique for the structural characterization of crystalline this compound. It is primarily used to identify the crystalline phase and to confirm the purity of the material after synthesis and purification.
Advanced Calorimetric Methods for Phase Transition Characterization
Advanced calorimetric methods are essential for characterizing the complex phase behavior of this compound, which is known for the notable stability of its amorphous phase. mdpi.comnih.govtue.nl Its glassy and supercooled liquid states have been extensively investigated using techniques such as Differential Scanning Calorimetry and Fast Scanning Calorimetry. mdpi.comnih.gov
Fast Scanning Calorimetry for Phase Transition Kinetics
Due to the extremely low volatility of TNB, conventional techniques are not suitable for studying its crystal–vapor and liquid–vapor equilibria. nih.gov Fast Scanning Calorimetry (FSC) has been instrumental in overcoming this limitation. nih.govtue.nl This technique allows for the determination of thermodynamic parameters such as the temperature dependence of saturated vapor pressure and the enthalpy of vaporization. mdpi.comnih.govtue.nl
The application of FSC, in conjunction with DSC, has enabled the development of a consistent set of thermodynamic parameters for the sublimation, fusion, and vaporization of TNB as a function of temperature. nih.gov This comprehensive thermal analysis is crucial for understanding the thermodynamic state of its glass and the kinetics of its phase transitions. mdpi.comnih.gov
Computational and Theoretical Investigations of 1,3,5 Tri 1 Naphthyl Benzene
Density Functional Theory (DFT) Studies on TNB Isomers and Intermolecular Interactions
Density Functional Theory (DFT) has proven to be a powerful tool for exploring the nuances of TNB and its derivatives. These studies have focused on understanding the conformational preferences of different isomers and their interactions with other chemical species.
Geometry Optimization and Electronic Structure Calculations
Computational studies have been conducted to determine the optimized geometries and electronic structures of 1,3,5-Tri(1-naphthyl)benzene and its isomers. DFT calculations, often employing functionals such as B3LYP and M06-2X in conjunction with basis sets like def2-QZVP, have been utilized for these purposes. researchgate.netwikipedia.org These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. The choice of functional and basis set is crucial for obtaining accurate predictions of molecular geometries and electronic characteristics. researchgate.netwikipedia.org
Four distinct isomers of TNB can be generated depending on the substitution position (α or β) on the naphthyl rings: ααα-TNB, ααβ-TNB, αββ-TNB, and βββ-TNB. researchgate.net DFT calculations have been instrumental in comparing the relative stabilities of these isomers.
Analysis of Cation-π Interactions with Alkali Metal Ions
The electron-rich aromatic system of this compound makes it an interesting candidate for studying cation-π interactions. DFT studies have systematically investigated the interactions between TNB isomers and a series of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺). researchgate.netwikipedia.org
These studies reveal that the binding affinity of the alkali metal cations to the TNB system follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.netwikipedia.org This trend is consistent with the electrostatic nature of the cation-π interaction, where smaller ions with higher charge density exhibit stronger interactions. The substitution of phenyl and naphthyl rings on the central benzene (B151609) core significantly enhances the binding affinity for alkali metal cations compared to unsubstituted benzene. researchgate.net
Furthermore, the position of the naphthyl substitution plays a crucial role in the strength of these interactions. It has been observed that the binding strength increases as the substitution on the naphthalene (B1677914) ring moves from the α-position to the β-position. researchgate.netwikipedia.org Detailed analyses of geometries, partial charges, binding energies, and ligand organization energies have also highlighted the possibility of favorable C–H···M⁺ interactions, particularly when an α-naphthyl group is present. researchgate.netwikipedia.org
Investigation of Peri Repulsion and Conformational Stability of Naphthyl Moieties
The conformational preferences of the naphthyl groups in this compound are significantly influenced by steric effects, particularly peri repulsion. This non-bonding repulsive interaction occurs between substituents at the 1- and 8-positions of the naphthalene core. researchgate.netwikipedia.org
Quantum Theory of Atoms in Molecules (QTAIM) Calculations for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.org While specific QTAIM studies focused solely on this compound are not extensively documented in the reviewed literature, the principles of this theory are highly relevant to understanding the non-covalent interactions that govern its condensed-phase behavior.
For large polyaromatic hydrocarbons like TNB, π-π stacking interactions are a dominant intermolecular force. QTAIM analysis of similar systems has shown that these interactions are characterized by the presence of bond critical points (BCPs) between the aromatic rings of neighboring molecules. nih.govresearchgate.net The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. In the context of TNB, QTAIM could be employed to map and characterize the intricate network of π-π and C-H···π interactions that dictate its crystal packing and the structure of its amorphous phases.
Molecular Refractivity and its Theoretical Derivation
Molecular refractivity is a measure of the total polarizability of a molecule and is related to its volume and the way it interacts with light. The theoretical derivation of molecular refractivity is rooted in the Lorentz-Lorenz equation, which connects the refractive index (n) of a substance to its molecular polarizability (α) and number density (N):
For a given molecule, the molecular refractivity (Rm) can be expressed as:
where M is the molecular weight and ρ is the density.
Computationally, the molecular polarizability (α) can be determined using quantum chemical methods such as Density Functional Theory. etsu.eduiaea.orgrsc.org By calculating the response of the molecule's electron cloud to an external electric field, the components of the polarizability tensor can be obtained. The average polarizability is then used in the Lorentz-Lorenz equation. This approach allows for the theoretical prediction of the refractive index of materials like this compound, providing insights into their optical properties. etsu.eduiaea.orgrsc.org
Theoretical Modeling of Phase Transition Thermodynamics
This compound is known for its propensity to form stable glasses, making the theoretical modeling of its phase transition thermodynamics, particularly the liquid-to-glass transition, a subject of significant interest. wiley-vch.deroyalsocietypublishing.orgresearchgate.net
The glass transition is a complex phenomenon that is not a true first-order thermodynamic phase transition but rather a dynamic one. nih.govaps.orgin2p3.fr Theoretical models for glassy systems often employ concepts from statistical mechanics and condensed matter physics to describe the dramatic slowing down of molecular dynamics upon cooling.
For organic molecules like TNB, computational approaches such as molecular dynamics (MD) simulations can be used to model the transition from the liquid to the solid or glassy state. acs.org These simulations can provide atomistic-level insights into the structural and dynamic changes that occur during this process. By employing appropriate force fields, MD simulations can predict thermodynamic properties such as melting points and glass transition temperatures. acs.org
Computational Simulations of Calorimetric Data for Structural Relaxation Processes
This compound, also known as 1,3,5-Tris-(α-naphthyl)benzene (TαNB), is recognized for the significant stability of its amorphous phase, making it a key subject in the study of glass transition phenomena. acs.orgmdpi.com Its glassy and supercooled liquid states have been extensively investigated through calorimetric methods such as Differential Scanning Calorimetry (DSC) and Fast Scanning Calorimetry (FSC). acs.orgmdpi.comresearchgate.net Computational simulations play a crucial role in complementing and interpreting the experimental calorimetric data, providing deeper insights into the structural features and thermodynamic properties of the molecule. mdpi.comresearchgate.net
Computational studies have been employed to determine the optimized geometry of TαNB in the gas phase, with calculations performed at the B3LYP/6-31+G(d,p) theory level. researchgate.net This theoretical framework aids in discussing the structural characteristics of the molecule, which are essential for understanding its behavior during structural relaxation processes. mdpi.com The theoretical data are used in conjunction with experimental results to establish a comprehensive understanding of the thermodynamic parameters, including heat capacities of the crystalline and liquid phases, as well as fusion and vaporization enthalpies. mdpi.comresearchgate.net
The analysis of time- and temperature-dependent heat capacity of TαNB has been approached using a formalism for the stretched-exponential, nonlinear changes of the fictive temperature (Tf) or enthalpy of its glass. These studies reveal that TαNB exhibits a notably narrow distribution of structural relaxation times, characterized by a stretch-parameter β of 0.8. However, this formalism does not adequately fit the data for the irreversible relaxation of its glassy state when obtained by rapid cooling. This discrepancy is attributed to incomplete structural freezing at the glass transition temperature upon rapid cooling. As the temperature decreases further below Tg, faster modes of motion gradually freeze, leading to a nonlinear decrease in enthalpy and variations in heat capacity during irreversible relaxation.
A combination of experimental calorimetry and computational estimates has been used to determine key thermodynamic values. For instance, the fusion enthalpy at the melting point (Tm) and the heat capacities of the condensed phases have been measured. mdpi.com Theoretical calculations, such as those based on "molecular additivity" and correlations between solvation enthalpy and molecular refraction, have been used to verify experimentally determined vaporization enthalpies. mdpi.com This integrated approach ensures consistency between values obtained through independent experimental and theoretical techniques. acs.orgmdpi.com
Table 1: Thermodynamic Data for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Fusion Enthalpy (at Tm) | 32.8 ± 0.5 kJ·mol−1 | Experimental (DSC) | mdpi.com |
| Fusion Enthalpy (at 298.15 K) | 11.5 ± 4.4 kJ·mol−1 | Calculated from Experimental Data | mdpi.com |
| Vaporization Enthalpy (at 298.15 K) | 172.6 ± 6.4 kJ·mol−1 | Experimental & Calculated | mdpi.com |
| Vaporization Enthalpy (at 298.15 K) | 176.1 kJ·mol−1 | Molecular Additivity Estimate | mdpi.com |
Theoretical Elucidation of Photophysical Properties and Electronic Levels
The photophysical properties and electronic energy levels of this compound and its isomers have been the subject of theoretical investigations, primarily using Density Functional Theory (DFT) and other quantum chemical methods. These studies provide fundamental insights into the molecule's structure, stability, and electronic behavior.
DFT calculations using functionals such as B3LYP and M06-2X with the def2-QZVP basis set have been employed to optimize the geometries of TαNB (designated ααα-TNB) and its other isomers. nih.gov These computational analyses reveal that the relative stability of different isomers is influenced by factors like peri repulsion, which is the nonbonding repulsive interaction between substituents at the 1- and 8-positions on the naphthalene core. nih.gov Such studies have also been used to elucidate cation-π interactions between TαNB and alkali metal ions, providing detailed information on binding energies, partial charges, and molecular geometries. nih.gov The analysis indicates the possibility of favorable C-H···M+ interactions when an α-naphthyl group is present. nih.gov
While detailed theoretical studies on the specific photophysical properties (e.g., fluorescence, excited states) of the 1-naphthyl isomer are not as extensively documented, the methodologies for such investigations are well-established through studies on the closely related isomer, 1,3,5-Tris(2-naphthyl)benzene (N3B). acs.org For N3B, theoretical approaches have been used to predict conformational and spectroscopic features, which is valuable in designing new derivatives with tailored properties. acs.org
The theoretical methods applied to these systems include:
Hartree-Fock (HF) level of theory: Used for the optimization of the ground-state (S₀) structure. acs.org
Configuration Interaction with Single Excitations (CIS): Employed to determine the minimum energy structures corresponding to the S₁ and S₂ excited states. researchgate.net
Zerner's Intermediate Neglect of Differential Overlap (ZINDO): Utilized to evaluate the energy gaps between electronic levels. researchgate.net
For the 2-naphthyl isomer, these computational investigations have helped to interpret experimental findings, such as biexponential fluorescence decay, which has been attributed to a rearrangement involving the S₁ and S₂ excited states. researchgate.net Steady-state and time-resolved fluorescence measurements indicate that the substitution pattern significantly perturbs the electronic levels. researchgate.net Although these specific results pertain to the 2-naphthyl isomer, the computational framework is directly applicable to the theoretical elucidation of the photophysical properties and electronic levels of this compound.
Table 2: Computational Methods in the Study of Tri(naphthyl)benzene Isomers
| Computational Method | Application | Isomer Studied | Reference |
|---|---|---|---|
| DFT (B3LYP, M06-2X) | Geometry optimization, cation-π interactions, stability | This compound | nih.gov |
| Hartree-Fock (HF) | Ground-state (S₀) structure optimization | 1,3,5-Tris(2-naphthyl)benzene | acs.org |
| Configuration Interaction Singles (CIS) | Excited state (S₁, S₂) geometry optimization | 1,3,5-Tris(2-naphthyl)benzene | researchgate.net |
| ZINDO | Calculation of electronic energy gaps | 1,3,5-Tris(2-naphthyl)benzene | researchgate.net |
Supramolecular Architectures and Self Assembly of 1,3,5 Tri 1 Naphthyl Benzene Derivatives
Host-Guest Chemistry and Inclusion Compound Formation
The rigid, propeller-like structure of 1,3,5-triaryl benzenes, including 1,3,5-Tri(1-naphthyl)benzene, makes them exceptional candidates for host molecules in supramolecular chemistry. Their ability to form porous crystalline structures allows for the entrapment of guest molecules, leading to the formation of inclusion compounds or clathrates. researchgate.net
Design Principles for Clathrate and Nanocage Molecules
The design of clathrates and nanocages using this compound derivatives is guided by principles of molecular recognition and complementary geometry. The bulky naphthyl groups create inherent cavities and channels within the crystal lattice, providing pre-organized spaces for guest encapsulation. researchgate.net
Key design principles include:
Molecular Symmetry and Shape: The C3 symmetry of the 1,3,5-trisubstituted benzene (B151609) core is crucial for the predictable assembly of ordered, porous networks. The rigid, propeller-like shape prevents dense packing, ensuring the presence of voids.
Functional Group Substitution: Introducing functional groups onto the naphthyl rings can modify the size, shape, and chemical nature of the cavities. This allows for the tuning of guest selectivity based on size, shape, and chemical complementarity. researchgate.net
Irreversible Covalent Bonding: For the construction of robust, permanent nanocages, strategies often involve linking building blocks through strong C-C bonds. This can be achieved through multi-step syntheses where precursors are assembled to yield a minimally strained intermediate that is then converted to the final cage structure via aromatization or other cyclization reactions. science.govacs.org The 1,3,5-trisubstituted benzene unit is a common component in these constructions. science.gov
(E,E,E)-1,3,5-Tris(3,4,5-trimethoxystyryl)benzene, a derivative, has been shown to form crystalline inclusion compounds with diacetyl. znaturforsch.com The incorporation of guest molecules induces a conformational change in the host, transforming it from a non-symmetrical arrangement to a C3-symmetric one, highlighting the dynamic interplay between host and guest. znaturforsch.com
| Host Molecule Derivative | Guest Molecule | Stoichiometry (Host:Guest) | Observed Structural Effect |
|---|---|---|---|
| (E,E,E)-1,3,5-Tris(3,4,5-trimethoxystyryl)benzene | Diacetyl | 1:3 | Conformational change to C3 symmetry and planarization of the host. znaturforsch.com |
| (E,E,E)-1,3,5-Tris(3,4,5-tripropoxystyryl)benzene | Acetone | 1:2 | Guest molecules occupy the two largest voids, with a propoxy chain from a neighboring host filling the third. znaturforsch.com |
Supramolecular Chemo-sensing Platforms (e.g., for Polynitroaromatic Compounds)
The electron-rich aromatic system of this compound and its analogs makes it an excellent platform for developing fluorescent chemo-sensors. The closely related 1,3,5-triphenylbenzene (B1329565) (1,3,5-TPB) is a thermally and photochemically stable fluorophore that has been successfully employed for the selective detection of polynitroaromatic compounds (PNACs) like trinitrotoluene (TNT) and picric acid (PA). nih.govresearchgate.net
The sensing mechanism is typically based on fluorescence quenching. The electron-deficient PNACs form a donor-acceptor complex with the electron-rich triarylbenzene host. Upon excitation, the excited-state electron from the host molecule is transferred to the PNAC, leading to a non-radiative decay pathway and a quenching of the fluorescence signal. The large π-surface of the this compound scaffold is expected to enhance these host-guest interactions compared to its phenyl-substituted counterpart.
Derivatives such as 1,3,5-tris(4′-aminophenyl)benzene have proven to be efficient supramolecular chemo-sensors for PNACs. nih.gov The presence of amino groups facilitates the formation of an extended 3D network through hydrogen bonding, which aids in the diffusion of analytes into the bulk material, providing more surface area for host-guest interactions. nih.gov
Hydrogen Bonding Networks and Directional Assemblies
Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined, higher-order structures. By introducing specific functional groups onto the periphery of the this compound scaffold, it is possible to program the formation of complex networks.
Role of Peripheral Amine and Carboxylic Acid Substitutions in H-Bonding Interactions
The introduction of peripheral amine (-NH₂) and carboxylic acid (-COOH) groups onto the naphthyl rings provides directional hydrogen bond donor and acceptor sites, respectively. These groups are instrumental in guiding the assembly of supramolecular structures.
Amine Substitutions: Amine groups can act as hydrogen bond donors. For instance, in 1,3,5-tris(4′-aminophenyl)benzene, the –NH₂ groups form N–H···N hydrogen bonds between adjacent molecules, creating an extended three-dimensional framework. nih.gov This directional bonding pre-organizes the molecules into a network conducive to other functions, such as chemosensing.
Carboxylic Acid Substitutions: Carboxylic acids are versatile functional groups that can form strong, directional hydrogen bonds through various motifs, most commonly the carboxyl-to-carboxyl dimer. In naphthoquinone derivatives, an intramolecular hydrogen bond can form between a carboxylic acid and a carbonyl oxygen. nih.gov In supramolecular assemblies, these groups can drive the formation of different morphologies, such as ribbons and hollow tubes, by maximizing hydrophobic interactions and enabling pairwise hydrogen bonding between neighboring molecules. nih.gov
The interplay between these functional groups allows for the creation of robust and predictable supramolecular architectures.
Benzene-1,3,5-tricarboxamide (B1221032) (BTA) Motif in Supramolecular Polymer Formation
The benzene-1,3,5-tricarboxamide (BTA) motif is a cornerstone of supramolecular chemistry, renowned for its ability to self-assemble into long, one-dimensional, fiber-like structures. rsc.orgacs.org This assembly is driven by a network of three parallel hydrogen bonds between the amide groups of adjacent BTA cores, which causes them to stack in a helical fashion. rsc.orgsemanticscholar.org
While not an intrinsic part of this compound itself, the BTA core can be conceptually integrated with such bulky side groups. By attaching naphthyl-containing side chains to a central BTA core, one could create supramolecular polymers with unique properties. The BTA core would drive the one-dimensional assembly via threefold H-bonding, while the peripheral naphthyl groups would define the polymer's solubility, processability, and potential for π-π interactions between fibers.
The modularity of the BTA platform allows for extensive functionalization. rsc.org For example, attaching water-solubilizing chains like tetra(ethylene glycol) allows these polymers to form in aqueous solutions, mimicking fibrous structures found in nature. nih.govacs.org The introduction of functional groups can be precisely controlled, making BTA-based supramolecular polymers highly promising for applications in biomaterials and nanotechnology. rsc.orgrsc.org
π-π Stacking Interactions and Aromatic Frameworks
The extensive, electron-rich surfaces of the three naphthyl rings in this compound make π-π stacking a dominant non-covalent interaction in its self-assembly. These interactions, arising from the electrostatic attraction between the π-electron cloud of one aromatic ring and the σ-framework of another, are crucial for the formation of stable, ordered aromatic frameworks.
In solution, aromatic molecules can adopt various stacking geometries, with parallel-displaced and T-shaped (or Y-shaped) being the most common. researchgate.net In the solid state, these interactions lead to columnar or herringbone packing arrangements. The strength of these interactions is significantly influenced by the size of the aromatic system and the presence of substituents.
Formation of Planar Stacking Columns and Columnar Liquid Crystal Mesophases
The formation of one-dimensional columnar structures through planar stacking is a hallmark of disc-shaped (discotic) molecules. While TNB itself is not typically classified as a classical discotic liquid crystal, the introduction of appropriate functional groups onto the 1,3,5-trisubstituted benzene core can induce this behavior.
Derivatives such as benzene-1,3,5-tricarboxamides (BTAs) are prime examples of this strategy. rsc.org These molecules self-assemble via a combination of π-π stacking of the aromatic cores and a network of threefold intermolecular hydrogen bonds between the amide groups. rsc.orgnih.gov This cooperative mechanism leads to the formation of robust, one-dimensional supramolecular polymers that further organize into hexagonal columnar (Colh) or other columnar liquid crystal mesophases. nih.govnih.gov
Key research findings on related systems include:
Influence of Amide Connectivity: Studies on N-centered benzene-1,3,5-tricarboxamides (N-BTAs) have shown that the direction of the amide bond influences aggregate stability. While N-BTAs also form columnar mesophases, their aggregation is weaker compared to their C=O centered counterparts due to a higher rotational energy penalty and reduced dipole-dipole interactions. nih.gov
Peripheral Chain Engineering: The nature and length of the peripheral alkyl chains attached to the core molecule are crucial for tuning the mesomorphic properties. For instance, chiral N-BTA derivatives with branched 3,7-dimethyloctanoyl chains were found to be liquid crystalline, whereas those with linear chains were not, highlighting the subtle balance between core-core interactions and chain packing. nih.gov
Table 1: Columnar Phases in 1,3,5-Trisubstituted Benzene Derivatives
| Derivative Type | Key Interaction Drivers | Observed Columnar Phases | Reference |
|---|---|---|---|
| Benzene-1,3,5-tricarboxamides (BTAs) | π-π stacking, Threefold H-bonding | Hexagonal (Colh), Rectangular (Colr) | rsc.orgnih.gov |
Two-Dimensional Supramolecular Assemblies on Solid Surfaces
The self-assembly of molecules at the solid-liquid or solid-vacuum interface provides a powerful bottom-up approach to creating functional nanostructured surfaces. For 1,3,5-trisubstituted benzene derivatives, this typically involves the formation of two-dimensional (2D) porous networks stabilized by intermolecular interactions.
While specific studies on the 2D surface assembly of this compound are not prominent in the literature, extensive research on analogous molecules like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on silver surfaces has provided significant insights. mpg.de These molecules form well-ordered, honeycomb-like networks through hydrogen bonding between the carboxylic acid groups. These assemblies can undergo temperature-induced phase transformations into more densely packed structures, a process associated with the stepwise deprotonation of the acid groups. mpg.de
The design principles for achieving ordered 2D assemblies rely on a delicate balance between:
Molecule-Molecule Interactions: Directional forces like hydrogen bonds are often employed to guide the formation of specific network geometries.
Molecule-Substrate Interactions: The interaction with the underlying surface can dictate the orientation and packing of the molecules, sometimes leading to substrate-dependent architectures. researchgate.net
Formation of Defined Nanostructures and Morphologies
Beyond the formation of liquid crystal phases, the self-assembly of TNB derivatives can lead to discrete and well-defined nanoscale objects, such as nanofibers and other complex superstructures. This process is primarily observed in solution, where molecules aggregate upon changing solvent conditions or temperature.
Helically Coiled Nanofibers and Superstructures
The one-dimensional stacking of chiral or achiral disc-like molecules can lead to the formation of helical or twisted nanofibers. Benzene-1,3,5-tricarboxamide derivatives are particularly well-known for their ability to form intertwining triple helical nanofibers. rsc.orgnih.gov In these structures, three individual supramolecular polymer strands, each formed by the stacking of BTA molecules, coil around each other to form a more robust superstructure. rsc.orgresearchgate.net
The formation and characteristics of these nanofibers are highly tunable:
Solvent Influence: The choice of solvent can significantly impact the morphology of the resulting aggregates.
Molecular Chirality: The introduction of chiral centers into the peripheral side chains of the BTA molecules directly translates into a preferred handedness (helicity) of the resulting nanofibers. rsc.org
Expression of Supramolecular Chirality in Higher-Order Assemblies
Supramolecular chirality refers to the expression of chirality at a level beyond the individual molecule, arising from the non-symmetric arrangement of molecular components in an assembly. mdpi.com In the context of TNB derivatives, this is a widely studied phenomenon, particularly in BTA-based systems.
Even if the core molecule is achiral, chirality can be induced and amplified in the supramolecular polymer. This can be achieved through mechanisms like the "sergeants-and-soldiers" principle, where a small amount of a chiral "sergeant" molecule dictates the helicity of a large number of achiral "soldier" molecules in a cooperative assembly. nih.govchemrxiv.org Similarly, the "majority rules" principle describes how a small enantiomeric excess in a mixture of chiral monomers can be amplified into a strongly dominant single helical sense in the resulting polymer. nih.gov
Circular dichroism (CD) spectroscopy is a key technique used to investigate this phenomenon, as the formation of a preferred helical structure in solution gives rise to a distinct CD signal. nih.gov
Crystal Engineering Principles Applied to TNB-based Systems
Crystal engineering aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. For this compound and its analogues, crystal engineering focuses on controlling the packing of these bulky, often propeller-shaped molecules.
As previously noted, TNB has a high propensity to form a stable amorphous glass, which indicates that bypassing crystallization is kinetically favorable. mdpi.comnih.gov This is attributed to the modest energy barriers for the interconversion of its different rotational isomers (atropisomers), which frustrates the periodic packing required for crystallization. acs.orgnih.gov
However, studies on related 1,3,5-trisubstituted benzenes provide insight into the principles that govern their solid-state packing. rsc.org Key interactions that can be exploited in the crystal engineering of such systems include:
C–H···π Interactions: These weak hydrogen bonds are crucial in directing the packing of aromatic molecules, often holding molecules together in pairs or larger motifs. rsc.org
Halogen Bonding: The introduction of halogen atoms can provide strong, directional interactions (e.g., Halogen···Halogen, Halogen···π) that guide the assembly of molecules into specific supramolecular patterns. rsc.org
Research on the crystallization kinetics of TNB has shown that its morphology and crystal growth rate are highly dependent on temperature, indicating that kinetic control is a critical aspect of its solid-state engineering. nasa.gov
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | TNB |
| Benzene-1,3,5-tricarboxamide | BTA |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | BTA |
Investigation of Glass Transition Phenomena and Amorphous States in 1,3,5 Tri 1 Naphthyl Benzene
Formation and Stability of Amorphous and Ultrastable Glass Phases
The formation and stability of amorphous and ultrastable glass phases of TNB are of particular interest due to their unique thermodynamic and kinetic properties. These glasses can be prepared through methods such as vapor deposition and can be further modified by processes like pressure densification.
Vapor deposition is a key technique for producing ultrastable glasses of TNB with exceptional thermodynamic and kinetic stability. This process involves the sublimation of the material onto a temperature-controlled substrate. The stability of the resulting glass is highly dependent on the substrate temperature during deposition (Tdep) relative to the glass transition temperature (Tg). Studies on TNB and its structural analogues have shown that the most stable glass structures are typically formed when Tdep is between 0.8 and 0.85 Tg.
These vapor-deposited glasses exhibit higher densities and lower enthalpies compared to glasses formed by cooling the liquid. For instance, the density of vapor-deposited TNB glass can be significantly higher than that of the ordinary glass (OG) formed by cooling the melt. Ellipsometry is a common technique used to characterize these films, measuring properties such as the fictive temperature (Tf) and the density difference between the as-deposited glass and the ordinary glass. The most stable vapor-deposited glasses of TNB also exhibit positive optical birefringence and a lower thermal expansion coefficient compared to the ordinary glass.
The formation of these ultrastable glasses is attributed to the enhanced mobility of molecules at the surface of the growing film during deposition, which allows them to find more stable packing arrangements than in the bulk liquid.
Pressure densification is another method to modify the properties of TNB glass. This process involves applying high pressure to the liquid before cooling it into the glassy state. The resulting pressure-densified glass (PDG) has a higher density than the conventional glass (CG) formed by cooling at ambient pressure. However, unlike vapor-deposited ultrastable glasses, which also have increased density, TNB PDG exhibits a higher enthalpy and lower thermal stability than the conventional glass.
The physical aging of pressure-densified TNB glass displays anomalous behavior. Instead of monotonically evolving towards the equilibrium density, the PDG initially shows an overshoot to a lower density state. Only after its density becomes equivalent to that of the corresponding conventional glass does it begin a slow approach toward equilibrium. This complex aging process highlights the different structural states that can be accessed through pressure densification. The recovery time for the PDG is significantly shorter than the aging time for the conventional glass, indicating that the PDG is less stable.
Studies of Supercooled Liquid Behavior and Viscoelastic Properties
The supercooled liquid state of TNB, existing between the glass transition temperature and the melting point, is crucial for understanding the dynamics of glass formation. Its viscoelastic properties provide information about the material's response to stress and strain as a function of time and temperature.
The viscoelastic behavior of TNB has been investigated through measurements of viscosity and recoverable creep compliance. Torsional creep experiments have been conducted over a wide range of temperatures, from the glassy state to the supercooled liquid region. These measurements reveal the time-dependent deformation of the material under a constant stress.
The viscosity of TNB has been measured over a vast range, from 4.0 x 10⁻¹ poises at 473.0 K down to 3.0 x 10¹⁵ poises at 332.5 K. aip.org The recoverable creep compliance, which represents the elastic portion of the deformation, has also been determined. Semicontinuous creep measurements performed below the glass transition temperature have allowed for the monitoring of the evolution of both viscosity and recoverable creep compliance as the material undergoes structural relaxation towards equilibrium following temperature changes. aip.org
The structural relaxation of TNB in the glass-softening range has been studied using differential scanning calorimetry (DSC). acs.org These studies analyze the time- and temperature-dependent heat capacity to understand the kinetics of the glass transition. The analysis is often performed using a formalism that describes the stretched-exponential and non-linear changes of the fictive temperature (Tf) or enthalpy. acs.org
TNB is characterized by a remarkably narrow distribution of structural relaxation times, with a stretch-parameter (β) of 0.8. acs.org This parameter, derived from the Kohlrausch-Williams-Watts (KWW) function, indicates how far the relaxation deviates from a simple exponential decay (where β = 1). A value close to 1 suggests a more homogeneous relaxation process. The formalism used to model the relaxation does not perfectly fit the data for the irreversible relaxation of the glassy state obtained by rapid cooling, suggesting that a simple change in fictive temperature alone is not sufficient to describe the structural state. acs.org
Dielectric relaxation measurements have also been used to probe the structural relaxation times above Tg. aip.org The non-Arrhenius behavior of these relaxation times is a characteristic feature of glass-forming liquids. aip.org
Thermodynamic Parameters of Phase Transitions and Equilibria
A consistent set of thermodynamic data is essential for understanding the phase transitions and equilibria of TNB. Recent studies have focused on accurately determining these parameters to resolve inconsistencies in previously published data. mdpi.comresearchgate.net
The glass transition temperature (Tg) of TNB has been reported at 353.0 ± 0.5 K when heated at 10 K·min⁻¹ after cooling at 30 K·min⁻¹. mdpi.com Other studies have reported similar values, such as 354 K and 355 K, with variations depending on the heating and cooling rates. mdpi.com The fusion enthalpy at the melting temperature (Tm) of 457.9 ± 0.3 K has been determined to be 32.8 ± 0.5 kJ·mol⁻¹. mdpi.comnih.gov
The heat capacities of both the crystalline and liquid phases have been measured, providing crucial information for calculating the enthalpy and entropy differences between the phases at various temperatures. The vaporization enthalpy at 298.15 K has been determined to be 172.6 ± 6.4 kJ·mol⁻¹. mdpi.comnih.gov These thermodynamic parameters are vital for modeling the stability of the supercooled liquid and various glassy states of TNB.
| Thermodynamic Parameter | Value | Reference |
| Glass Transition Temperature (Tg) | 353.0 ± 0.5 K | mdpi.com |
| Melting Temperature (Tm) | 457.9 ± 0.3 K | mdpi.com |
| Enthalpy of Fusion (ΔHfus) at Tm | 32.8 ± 0.5 kJ·mol⁻¹ | mdpi.comnih.gov |
| Enthalpy of Vaporization (ΔHvap) at 298.15 K | 172.6 ± 6.4 kJ·mol⁻¹ | mdpi.comnih.gov |
Applications of 1,3,5 Tri 1 Naphthyl Benzene in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
In the architecture of Organic Light-Emitting Diodes (OLEDs), the emissive layer (EML) is a critical component where the conversion of electrical energy into light occurs. This layer is typically composed of a host material doped with a small amount of an emitter dye (guest). The choice of the host material is paramount as it influences the device's efficiency, color purity, and operational lifetime. An ideal host should possess high thermal stability, a suitable triplet energy level, and good charge transport properties to ensure efficient energy transfer to the emitter.
1,3,5-Tri(1-naphthyl)benzene is recognized as a glass-forming compound with a high glass transition point, which allows it to form a stable amorphous glass at room temperature. This property is highly desirable for OLED host materials, as it helps create uniform, stable thin films and prevents crystallization, which can degrade device performance. The bulky and rigid structure of TNB helps to keep emitter molecules separated, thereby minimizing self-quenching and aggregation that can lower emission efficiency.
While specific device performance data for TNB as a host is not extensively detailed in current literature, its properties are analogous to other C3-symmetric molecules used for this purpose. For instance, research on similar compounds like 1,3,5-tris(1-pyrenyl)benzene (TPB3) demonstrates the effectiveness of this molecular strategy. In a red OLED device, using TPB3 as a host for the dopant DCJTB resulted in significantly higher performance compared to the conventional host material Alq₃ (Tris(8-hydroxyquinoline)aluminum). researchgate.net This highlights the potential of the TNB scaffold in facilitating efficient light emission.
Table 1: Performance Comparison of a Red OLED Device with Different Host Materials
| Host Material | Dopant (Guest) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max Luminance (cd/m²) |
|---|---|---|---|---|
| TPB3 (TNB Analogue) | DCJTB (2%) | 4.38 | 2.12 | 70,600 |
| Alq₃ (Standard Host) | DCJTB (2%) | Not specified | Not specified | ~17,650 (four times lower) |
Data sourced from a study on 1,3,5-tris(1-pyrenyl)benzene to illustrate the potential of the TNB structural class. researchgate.net
The primary function of a host material in an OLED is to efficiently transfer the energy from electrical excitation to the guest emitter molecules. This process can occur through two main mechanisms: Förster Resonance Energy Transfer (FRET) for singlet excitons and Dexter Energy Transfer for triplet excitons. For efficient FRET, there must be a significant spectral overlap between the emission spectrum of the host (like TNB) and the absorption spectrum of the emitter dye.
The high fluorescence quantum yield of the host material is also crucial. Studies on the analogous compound TPB3 have shown that highly efficient energy transfer is achieved due to the perfect overlap between its photoluminescence spectrum and the absorption spectrum of the dopant. researchgate.net This principle is directly applicable to TNB. To function effectively, especially in phosphorescent OLEDs (PhOLEDs), the host material's triplet energy level must be higher than that of the guest emitter to prevent back-energy transfer and quenching of the phosphorescent emission. The rigid, extended π-conjugated system of TNB suggests it would possess the high triplet energy necessary for hosting blue or green phosphorescent emitters.
High-Porosity Materials and Covalent/Metal-Organic Frameworks
The precise geometry and rigidity of this compound make it an attractive, though largely theoretical, building block for constructing porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). These materials are known for their exceptionally high surface areas and well-defined pores, making them suitable for applications in gas storage, separation, and catalysis.
MOFs are constructed from metal ions or clusters linked together by organic molecules. The C3 symmetry of TNB makes it an ideal candidate for a trigonal or "tritopic" linker. If functionalized with coordinating groups (e.g., carboxylates, imidazoles), the TNB core would direct the formation of highly symmetric and porous 3D networks.
While MOFs based directly on TNB are not prominent in literature, numerous studies have successfully used other 1,3,5-trisubstituted benzene (B151609) derivatives. For example, MOFs constructed using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have demonstrated significant potential for carbon dioxide capture. mdpi.com A copper-based TIBM-MOF (TIBM-Cu) showed excellent CO₂ adsorption capacity and high selectivity for CO₂ over N₂. mdpi.com This performance is attributed to the high porosity and the presence of open metal sites within the framework, a structure that a functionalized TNB linker could theoretically replicate. mdpi.com
Table 2: CO₂ Adsorption Properties of MOFs Based on a TNB-Analogue Linker (TIBM)
| MOF Name | Metal Ion | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | CO₂/N₂ Selectivity |
|---|---|---|---|
| TIBM-Cu | Copper (Cu) | 3.60 | 53 |
| TIBM-Al | Aluminum (Al) | 2.10 | 35 |
| TIBM-Cr | Chromium (Cr) | 1.60 | 10 |
Data sourced from a study on 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene. mdpi.com
COFs are porous crystalline polymers formed entirely from light elements linked by strong covalent bonds. Like in MOFs, the geometry of the building blocks dictates the topology of the resulting framework. The rigid, trigonal structure of a TNB-based unit, if appropriately functionalized (e.g., with amine or aldehyde groups), could be used to synthesize highly ordered 2D or 3D COFs.
The principle has been demonstrated with building blocks like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). When TAPB is reacted with a linear dialdehyde, it forms a 2D COF with a hexagonal pore structure. mdpi.com These frameworks are noted for their thermal stability and permanent porosity. The incorporation of a bulky, rigid core like TNB is predicted to create COFs with high chemical stability and defined pore structures suitable for various applications.
The ordered pores and high surface area of frameworks built from TNB-like units make them excellent candidates for separation and catalysis. The uniform pore size allows for the selective adsorption of molecules based on size and shape, which is crucial for gas separation (e.g., CO₂ from flue gas) or separating hydrocarbon isomers. mdpi.com
Furthermore, the pore walls of these frameworks can be chemically functionalized. By introducing catalytic sites into a TNB-derived MOF or COF, it could be used as a nanoreactor. The framework would provide a high concentration of active sites and could impart selectivity to chemical reactions by confining reactants within its pores. For instance, MOFs built with 1,3,5,-tris(1-imidazolyl)benzene have shown selective adsorption of unsaturated hydrocarbons over saturated ones, a critical process in the chemical industry.
Liquid Crystalline Materials and Optoelectronic Components
The unique molecular architecture of this compound, characterized by a central benzene core with three peripheral naphthyl groups, has prompted investigations into its potential applications in the field of advanced materials, particularly in liquid crystalline materials and optoelectronic components. Its rigid, disc-like shape is a key feature that suggests its suitability as a core for forming ordered, self-assembled structures.
Development of Discotic Liquid Crystals
Discotic liquid crystals are materials composed of disc-shaped molecules that can self-assemble into ordered columnar or nematic phases. These materials are of significant interest for their potential applications in electronic devices due to their anisotropic charge transport properties. The development of new discotic liquid crystals with wide thermal ranges for their nematic phase remains a challenge in materials science.
While this compound itself has not been extensively reported as a discotic liquid crystal, its structural motif is highly relevant. Research into discotic liquid crystals often focuses on a central core, such as triphenylene, to which various side chains are attached to induce liquid crystalline behavior. The synthesis of derivatives of such core structures is a key strategy in this field. For instance, the attachment of flexible side chains to a rigid core can lower the melting point and promote the formation of mesophases.
The search for nematic discotic liquid crystals is particularly driven by their potential use in display technologies as optical compensation films to improve viewing angles. The design of molecules that favor a nematic phase over a more ordered columnar phase often involves creating steric hindrance that disrupts the stacking of the molecular discs. The bulky naphthyl groups of this compound could potentially play such a role in appropriately designed derivatives.
Fluorescent Supramolecular Columnar Liquid Crystals with Broad Mesomorphic Ranges
Supramolecular chemistry offers a powerful approach to constructing complex, functional materials from simpler building blocks. In the context of liquid crystals, non-covalent interactions such as hydrogen bonding can be used to induce the formation of ordered structures. This strategy has been employed to create fluorescent supramolecular columnar liquid crystals with broad mesomorphic ranges.
While there is no direct report of this compound being used in this specific application, a study on a related compound, 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene, demonstrates the principle. In this research, hydrogen bonding between the benzimidazole (B57391) derivative and gallic acid derivatives led to the formation of a supramolecular columnar liquid crystal with a wide mesomorphic range and strong fluorescence. This highlights the potential of using a C3-symmetric core, similar to that of this compound, to create such advanced materials. The fluorescent properties of the core molecule are crucial for the development of optoelectronic components.
Advanced Sensor Technologies (excluding safety aspects)
The photophysical properties of this compound, particularly its fluorescence, make it a candidate for applications in advanced sensor technologies. The detection of specific analytes can be achieved by monitoring changes in the fluorescence of the sensor molecule upon interaction with the target.
Mechanisms of Polynitroaromatic Compound (PNAC) Detection
Polynitroaromatic compounds (PNACs) are a class of chemicals that includes many explosives. The detection of these compounds is of great importance for security and environmental monitoring. One of the most effective methods for detecting PNACs is through fluorescence quenching of a sensor molecule.
The mechanism of detection is based on the electron-deficient nature of PNACs, which makes them effective quenchers of fluorescence. When a fluorescent sensor molecule absorbs light, it is excited to a higher electronic state. It can then return to the ground state by emitting a photon (fluorescence). However, in the presence of a PNAC, an electron transfer can occur from the excited sensor molecule to the PNAC. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the fluorescence intensity, or "quenching."
The efficiency of this quenching process is dependent on the electronic properties of both the sensor and the quencher. A good fluorescent sensor for PNACs should have a high fluorescence quantum yield in the absence of the quencher and a strong electronic interaction with the PNAC in the excited state. The extended π-system of this compound suggests that it could be an effective electron donor in its excited state, making it a promising candidate for this application.
Design and Performance of Fluorescence Turn-on Sensors
While fluorescence quenching ("turn-off") is a common sensing mechanism, "turn-on" sensors, where the fluorescence intensity increases in the presence of the analyte, are often preferred due to their higher sensitivity and lower background signal. The design of such sensors is more complex and often involves a specific chemical reaction or a conformational change that enhances the fluorescence of the sensor molecule.
Although there are no specific reports on the use of this compound in fluorescence turn-on sensors for PNACs, the general principles of their design can be considered. For example, a sensor could be designed where the fluorescence of the this compound core is initially quenched by a functional group on the same molecule. Upon interaction with the analyte, this quenching group is removed or its effect is negated, leading to an increase in fluorescence.
Potential in Organic Electronics
Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the properties of the organic materials used, particularly their ability to transport charge and their photophysical characteristics.
This compound possesses several properties that make it a promising candidate for use in organic electronics. Its high chemical and photophysical stability are crucial for the long-term performance of electronic devices. acs.org Furthermore, its propensity to form stable amorphous glasses is a significant advantage in the fabrication of thin-film devices, as it can lead to more uniform and reproducible device performance. nih.gov
The molecular structure of this compound, with its extended π-conjugation, suggests that it could have interesting charge transport properties. The overlapping π-orbitals of the benzene and naphthalene (B1677914) rings provide pathways for the movement of charge carriers (holes or electrons). In many organic electronic devices, efficient charge transport is a key determinant of device performance.
Research on derivatives of 1,3,5-tris(diphenylamino)benzene (B145324) has shown their potential as hole transport materials in perovskite solar cells. This suggests that the core structure of this compound could be a valuable component in the design of new materials for organic electronics. For instance, its use as a host material in OLEDs is a plausible application, where it would serve as a matrix for the emissive dopant molecules and facilitate charge transport to the emitters. The high fluorescence quantum yield of related compounds further supports this potential application. researchgate.net
Below is a table summarizing the potential applications of this compound in advanced materials based on its structural and photophysical properties.
| Application Area | Relevant Properties of this compound | Potential Role |
| Liquid Crystalline Materials | Disc-like molecular shape, rigid core | Core for discotic liquid crystals |
| Advanced Sensor Technologies | Fluorescence, electron-rich aromatic system | Fluorescent sensor for PNACs |
| Organic Electronics | High stability, glass-forming ability, extended π-conjugation | Host material in OLEDs, charge transport material |
Structure Property Relationships and Comparative Studies of 1,3,5 Tri 1 Naphthyl Benzene and Analogues
Influence of Naphthyl Isomerism (α vs. β substitution) on Molecular and Bulk Properties
The point of attachment of the naphthyl groups to the central benzene (B151609) ring in 1,3,5-trinaphthylbenzene (TNB) significantly influences the molecule's stability, as well as its molecular and bulk properties. The two primary isomers are 1,3,5-tri(1-naphthyl)benzene (α,α,α-TNB), where attachment is at the C1 position of the naphthalene (B1677914) ring, and 1,3,5-tri(2-naphthyl)benzene (β,β,β-TNB), with attachment at the C2 position.
Computational studies using Density Functional Theory (DFT) have revealed that the β,β,β-TNB isomer is thermodynamically more stable than the α,α,α-TNB isomer. nih.gov This increased stability is attributed to the avoidance of "peri repulsion" in the β-substituted form. nih.gov Peri repulsion is the nonbonding repulsive steric interaction that occurs between the substituent at the 1-position (the benzene ring) and the hydrogen atom at the 8-position on the naphthalene core in the α-isomer. nih.gov This steric hindrance in α,α,α-TNB leads to a less stable conformation compared to the β,β,β isomer, where the point of attachment is further from the adjacent ring system.
Bulk thermodynamic properties also show clear distinctions between isomers. Direct comparison between the pure α,α,α-TNB and mixed isomers, such as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, highlights these differences. The melting point and heat capacity are sensitive to the isomeric composition. mdpi.com For example, the crystal and liquid heat capacities of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene are approximately 5% lower than those of pure this compound. mdpi.com Variations in reported melting points for different TNB preparations have been attributed to the presence of different isomers. mdpi.com
The choice of α or β substitution also has implications for how substituent effects are transmitted through the molecule, with studies on substituted naphthalenes showing that β-substituted derivatives often serve as better probes of substituent electronic effects than their α-substituted counterparts. mdpi.com This is partly because substituents in the β-position are less affected by the steric environment of the fused ring. mdpi.com
| Property | This compound (α,α,α-TNB) | 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB) | 1,3,5-Tri(2-naphthyl)benzene (β,β,β-TNB) |
|---|---|---|---|
| Relative Stability | Less stable | Intermediate | More stable nih.gov |
| Primary Cause of Stability Difference | Subject to peri-repulsion between the central ring and H-8 on the naphthyl group. nih.gov | Mixed steric effects. | Reduced peri-repulsion. nih.gov |
| Cation-π Interaction Strength | Strong, but weaker than β-isomer. nih.gov | Intermediate. | Strongest among TNB isomers. nih.gov |
| Melting Temperature (Tm) | ~459 K mdpi.com | 467–472 K mdpi.com | Not experimentally determined in cited sources. |
| Heat Capacity (Cp) | Baseline value. | ~5% lower than α,α,α-TNB. mdpi.com | Not experimentally determined in cited sources. |
Impact of Peripheral Substitutions on Supramolecular Self-Assembly and Sensing Efficiency
A comprehensive literature search did not yield specific information regarding the impact of peripheral substitutions on the supramolecular self-assembly and sensing efficiency of this compound. While studies exist on the self-assembly of other 1,3,5-substituted benzene cores, such as benzene-1,3,5-tricarboxylic acid, this information falls outside the scope of the specified chemical compound. rsc.orgnih.gov
Comparative Analysis with Other Triarylbenzenes (e.g., Triphenylbenzene, Tris(phenylethynyl)benzene)
When compared to its simpler analogue, 1,3,5-triphenylbenzene (B1329565) (TPB), this compound exhibits enhanced molecular interaction capabilities due to the larger, more polarizable naphthyl groups. A key area where this is evident is in cation-π interactions. Computational studies show that the binding affinity of alkali metal cations is significantly increased when moving from a benzene core to TPB, and further enhanced with TNB. nih.gov The larger π-systems of the naphthyl groups in TNB provide a more electron-rich environment for binding with cations compared to the phenyl groups in TPB. nih.gov
Thermodynamically, 1,3,5-triphenylbenzene is a highly stable molecule. researchgate.net Both 1,3,5-TPhB and 1,3,5-TNB are known for their high thermal stability, a characteristic feature of star-shaped aromatic hydrocarbons. This compound is particularly noted for its ability to readily form a stable amorphous glass, with a glass transition temperature around 342 K and a melting point near 459 K. d-nb.info This property makes it a useful host matrix in materials science, for example, in transient electron paramagnetic resonance (EPR) spectroscopy, where it can form a stable glass at room temperature, containing randomly oriented guest molecules. d-nb.info
The larger steric bulk of the 1-naphthyl substituents compared to phenyl groups also has significant structural implications. The increased size and potential for steric hindrance in TNB influences its packing in the solid state and its conformational dynamics in solution, contributing to its glass-forming ability.
| Property | This compound (TNB) | 1,3,5-Triphenylbenzene (TPB) |
|---|---|---|
| Molecular Weight | 456.59 g/mol | 306.41 g/mol nih.gov |
| π-System Size | Larger (3 naphthyl groups) | Smaller (3 phenyl groups) |
| Cation-π Binding Affinity | Significantly higher than TPB. nih.gov | Baseline for comparison; lower than TNB. nih.gov |
| Glass Forming Ability | Excellent; forms a stable amorphous glass. d-nb.info | Not highlighted as a primary characteristic in cited sources. |
| Melting Temperature | ~459 K (~186 °C) d-nb.info | ~448 K (~175 °C) nih.gov |
| Glass Transition Temperature | ~342 K (~69 °C) d-nb.info | Not available in cited sources. |
Atropisomerism and Interconversion Energy Barriers
Due to the steric hindrance between the ortho-hydrogens of the central benzene ring and the hydrogens on the naphthyl rings, rotation around the single bond connecting these rings is restricted. This restriction can lead to atropisomerism—the existence of conformers that are stable enough to be isolated due to high rotational energy barriers.
For this compound, the rotation of the three naphthyl substituents is a key factor determining its three-dimensional structure and properties. The potential energy surface (PES) for this intramolecular rotation has been investigated using computational methods. mdpi.com To determine the energy barriers, a 360-degree optimized scan of the rotation of a naphthyl group is performed, typically with a step size of 10°, at a high level of theory (e.g., B3LYP/6-31+G(d,p)). mdpi.com The resulting PES provides the energy profile for the rotation, from which the energy maxima (transition states) and minima (stable conformers) can be identified, thus quantifying the interconversion energy barrier. mdpi.com This hindered rotor model is essential for accurately calculating thermodynamic properties like ideal gas heat capacity. mdpi.com
While specific energy barrier values for the pure α,α,α-TNB were not detailed in the provided search results, studies on related mixed isomers like 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene have shown modest energy barriers for the interconversion of atropisomers (approximately 15 kcal/mol). It is this modest barrier that hinders easy crystallization and promotes the formation of supercooled liquids and glasses, a hallmark property of this compound and its isomers. mdpi.com The existence of these barriers and the resulting stable or semi-stable conformers are a direct consequence of the crowded molecular architecture inherent to this class of compounds.
Q & A
Basic: What experimental protocols are recommended for preparing TNB-based samples in triplet state EPR studies?
Answer:
TNB is widely used as a glass-forming host matrix for triplet state analysis. A validated protocol involves:
Grinding : Mechanically mix TNB with 0.01 wt% pentacene in a mortar to ensure homogeneity .
Degassing : Evacuate the mixture in a quartz EPR tube and flush with argon repeatedly to eliminate oxygen .
Melting : Heat the sample to 195°C under argon to form a homogeneous dark red liquid .
Quenching : Rapidly cool to ambient temperature to form a stable glassy matrix .
Sealing : Flame-seal the tube under vacuum to prevent crystallization .
This method ensures confinement of triplet states near the organic interface, critical for transient EPR measurements .
Advanced: How can DFT simulations elucidate cation-π interactions in TNB isomers with alkali metal ions?
Answer:
Density Functional Theory (DFT) studies using B3LYP and M06-2X functionals with the def2-QZVP basis set reveal:
- Structural Effects : TNB isomers (ααα, ααβ, αββ, βββ) exhibit distinct binding affinities due to naphthyl ring orientation. For example, βββ-TNB shows stronger interactions with Li⁺ due to enhanced electron density .
- Binding Trends : Binding energy decreases with increasing alkali metal ion size (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺) .
- Methodological Insight : Computational models must account for dispersion forces and basis set superposition errors (BSSE) to accurately predict interaction strengths .
Basic: Why is TNB preferred as a matrix in transient EPR spectroscopy for educational purposes?
Answer:
TNB’s advantages include:
- Stability : Resists crystallization under standard lab conditions, ensuring reproducible glass formation .
- Ease of Handling : Simple preparation (grinding and melting) minimizes technical complexity .
- Optical Alignment : Facilitates laser and microwave resonator alignment due to its transparent glassy state .
These properties make TNB-pentacene systems ideal for training students in spectral acquisition and simulation .
Advanced: How are zero-field splitting (ZFS) parameters extracted from TNB-pentacene EPR data?
Answer:
ZFS parameters (|D| and |E|) are derived via:
Spectral Simulation : Fit experimental EPR spectra using spin Hamiltonian models that account for dipolar and exchange interactions .
Microwave Field Calibration : The B₁ field in the resonator is calibrated using TNB’s known triplet state population ratios .
Population Analysis : Relative sublevel populations are determined from time-resolved intensity decay profiles .
For pentacene in TNB, typical |D| values range 0.1–0.2 cm⁻¹, reflecting anisotropic spin distributions .
Basic: What are the key considerations when designing experiments using TNB as a host matrix?
Answer:
Critical factors include:
- Oxygen Sensitivity : Always handle samples under inert gas (argon) to prevent triplet quenching .
- Thermal Stability : Maintain heating/cooling rates ≤5°C/min to avoid crystallization .
- Concentration Limits : Dopant concentrations >0.1 wt% may induce aggregation, distorting EPR signals .
Advanced: How do structural variations in TNB isomers impact their optoelectronic applications?
Answer:
While direct evidence for TNB in OLEDs is limited, related studies suggest:
- Charge Transport : Naphthyl substituents enhance π-conjugation, potentially improving hole/electron injection in organic semiconductors .
- Interfacial Confinement : TNB’s rigid structure could reduce exciton diffusion, increasing electroluminescent efficiency in double-layer devices .
Comparative studies with 1,3,5-tris(phenyl-2-benzimidazole)benzene (Bphen) are needed to validate these hypotheses .
Basic: How is TNB characterized for purity in synthetic chemistry workflows?
Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : Confirm structure via ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) and FT-IR (C-H stretching at ~3050 cm⁻¹) .
- Melting Point : Pure TNB melts at 195°C with a glass transition temperature (Tg) of ~60°C .
Advanced: What contradictions exist in computational vs. experimental data for TNB’s molecular interactions?
Answer:
- Binding Energy Discrepancies : DFT predicts stronger Li⁺-TNB interactions than experimental EPR-derived values, possibly due to solvent effects in simulations .
- Isomer Stability : Computational models favor βββ-TNB, while experimental crystallization trends suggest ααα-TNB is more stable under ambient conditions .
Resolution requires hybrid QM/MM simulations coupled with temperature-dependent crystallography .
Basic: What safety protocols are essential when handling TNB in the lab?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during heating to avoid inhalation of aromatic vapors .
- Waste Disposal : Treat TNB waste as halogenated organic debris, incinerating at >850°C .
Advanced: Can TNB be functionalized for targeted drug delivery systems?
Answer:
Emerging research explores:
- Surface Modification : Introducing carboxyl groups (e.g., 1,3,5-tri(4-carboxyphenyl)benzene) for bioconjugation .
- Nanoparticle Hosting : TNB’s rigidity could stabilize lipid-like nanoparticles (LLNs) for RNA delivery, though toxicity studies are pending .
Current limitations include poor aqueous solubility, necessitating PEGylation or surfactant coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
